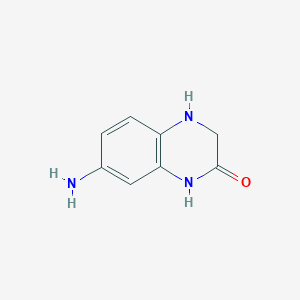

7-氨基-3,4-二氢喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives can involve multiple strategies. One method detailed involves the parallel synthesis of 3,4-dihydroquinoxalin-2-ones through a combination of solid- and solution-phase chemistry, utilizing resin-bound alpha-amino acids and proceeding through an intramolecular cyclization and simultaneous traceless cleavage from the solid support (Laborde, Peterson, & Robinson, 2001). Another approach for synthesizing tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds mediated by diboronic acid in water under metal-free conditions highlights the adaptability and environmental friendliness of modern synthetic methods (Liu et al., 2017).

Molecular Structure Analysis

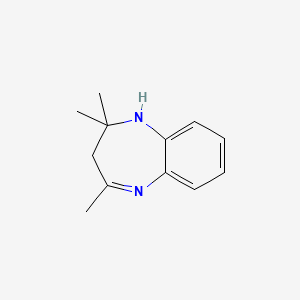

The molecular structure of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one provides a versatile framework for functionalization and interaction with various chemical entities. The presence of amino and quinoxaline groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can be exploited in designing compounds with desired physical and chemical properties.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including N-alkylation, cyclization, and halosulfonylation, offering pathways to a wide range of derivatives with diverse functionalities. For instance, novel synthesis methods for highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions have been developed, showcasing the compound's reactivity and potential for diversification (Shaabani et al., 2008).

科学研究应用

抗癌引物和肿瘤血管破坏剂

化合物7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,是7-氨基-3,4-二氢喹喔啉-2(1H)-酮的衍生物,已被确定为一种有前途的抗癌引物。它在小鼠中显著抑制了肿瘤生长,并在人类肿瘤细胞系中显示出高抗增殖活性。这种化合物通过抑制肿瘤细胞增殖、诱导凋亡和破坏肿瘤血管来发挥作用,使其成为一类新型的结合微管的肿瘤血管破坏剂(Cui et al., 2017)。

合成和生物活性的进展

最近对3,4-二氢喹喔啉-2-酮的合成进行了探讨,其中包括7-氨基-3,4-二氢喹喔啉-2(1H)-酮。已经开发了各种合成方法,突出了这些化合物的生物活性(Kristoffersen & Hansen, 2017)。

固相和溶液相并行合成

已经开发了一种新的用于并行合成3,4-二氢喹喔啉-2-酮的方法,涉及固相和溶液相化学。这种方法有助于以高通量并行格式生成库,有利于制药研究(Laborde et al., 2001)。

制药应用的合成

已经研究了环缩合反应的区域选择性,用于合成3,4-二氢喹喔啉-2(1H)-酮。这项研究对于确定异构体的结构至关重要,并对制药应用的合成具有重要意义(Dobiáš等,2017)。

酶底物研究

已经进行了关于3,4-二氢喹喔啉-2(1H)-酮衍生物作为辣根过氧化物酶及其类酶血红素的潜在底物的研究。这项研究对于理解酶-底物相互作用以及开发新的生化测定方法至关重要(Li & Townshend, 1997)。

氧化氨化反应

已经开发了一种铜催化的氧化氨化反应,用于3,4-二氢喹喔啉-2(1H)-酮的氧化氨化。这种方法提供了一种有效的途径,用于获得在制药合成中有用的3-氨基喹喔啉酮衍生物(Wan et al., 2021)。

属性

IUPAC Name |

7-amino-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXGMOLGTSLRTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328576 |

Source

|

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

CAS RN |

251474-50-7 |

Source

|

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)